molecular formula C14H17NO4S B13221036 3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid

3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid

Katalognummer: B13221036
Molekulargewicht: 295.36 g/mol
InChI-Schlüssel: XGLYBTGACKQPAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H17NO4S. It is primarily used in research and development within the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a thiane ring and a benzyloxycarbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiane-3-carboxylic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Esters or amides.

Wissenschaftliche Forschungsanwendungen

3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group may play a role in binding to active sites, while the thiane ring could influence the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid is unique due to the presence of the thiane ring, which imparts distinct chemical properties compared to similar compounds

Eigenschaften

Molekularformel

C14H17NO4S

Molekulargewicht

295.36 g/mol

IUPAC-Name

3-(phenylmethoxycarbonylamino)thiane-3-carboxylic acid

InChI

InChI=1S/C14H17NO4S/c16-12(17)14(7-4-8-20-10-14)15-13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17)

InChI-Schlüssel

XGLYBTGACKQPAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CSC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.